molecular formula C23H21Cl2N5O B313457 N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

N'-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No.: B313457
M. Wt: 454.3 g/mol
InChI Key: OGDBVXVSVCXWNF-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a pyrrole ring, an imidazo[1,2-a]pyridine ring, and a carbohydrazide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide typically involves multi-step organic reactions The process begins with the preparation of the pyrrole and imidazo[1,2-a]pyridine intermediates, followed by their coupling through a methylene bridge

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis process. This includes using high-purity reagents, maintaining precise temperature control, and employing efficient purification techniques such as recrystallization or chromatography to obtain the final product in large quantities.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a similar dichlorophenyl group but different core structure.

    N-(3,5-dichlorophenyl)-3-isopropyl-2,4-dioxo-1-imidazolidinecarboxamide: Another compound with a dichlorophenyl group but different functional groups and core structure.

Uniqueness

N’-{[1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,6-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide is unique due to its combination of a pyrrole ring, an imidazo[1,2-a]pyridine ring, and a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(E)-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-2,6-dimethylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21Cl2N5O/c1-13-5-6-21-27-15(3)22(29(21)12-13)23(31)28-26-11-17-7-14(2)30(16(17)4)20-9-18(24)8-19(25)10-20/h5-12H,1-4H3,(H,28,31)/b26-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGDBVXVSVCXWNF-KBKYJPHKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C(=O)NN=CC3=C(N(C(=C3)C)C4=CC(=CC(=C4)Cl)Cl)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN2C(=NC(=C2C(=O)N/N=C/C3=C(N(C(=C3)C)C4=CC(=CC(=C4)Cl)Cl)C)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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